molecular formula C6H10N2O2 B2509478 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-71-1

3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2509478
CAS No.: 866472-71-1
M. Wt: 142.158
InChI Key: HGRRGZLIDLAYLZ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 85686-48-2) is a pyrazolone derivative characterized by a methoxymethyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C$7$H${10}$N$2$O$2$, with a molar mass of 154.17 g/mol. This compound is synthesized for applications in medicinal chemistry and agrochemical research, often serving as a scaffold for developing bioactive molecules . Key physicochemical properties include a purity of ≥97% (HPLC) and solubility in polar organic solvents such as DMSO and methanol.

Properties

IUPAC Name

5-(methoxymethyl)-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRRGZLIDLAYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.

Scientific Research Applications

3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Pyrazolones, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 3-(methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents/Modifications Key Features Bioactivity/Application
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one 3-(methoxymethyl), 1-methyl High solubility in polar solvents; used as a synthetic intermediate Limited direct bioactivity reported; primarily a building block for SAR studies
BAPP (4-{3-[(3,5-dichloro-2-hydroxybenzylidene)amino]propyl}-4,5-dihydro-1H-pyrazol-5-one) 3,5-dichloro-2-hydroxybenzylidene amino group Enhanced electron-withdrawing groups Systemic acquired resistance (SAR) inducer in plants; acts downstream of salicylic acid
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 161333-96-6) 3-amino, 4-phenyl Aromatic phenyl group; amino functionality Anticancer and antimicrobial precursor; higher metabolic stability due to phenyl group
(4E)-1-(3,4-dichlorophenyl)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one Dichlorophenyl, iodinated methoxyphenyl Halogenated substituents 4.76% growth inhibition in plant pathogens (p<0.05); used in agrochemical screens

Functional and Physicochemical Comparisons

  • Electron-Donating vs. Withdrawing Groups :

    • The methoxymethyl group in the target compound is electron-donating, enhancing solubility but reducing electrophilicity compared to BAPP’s electron-withdrawing dichloro-hydroxybenzylidene group .
    • Halogenated derivatives (e.g., iodine in ) exhibit stronger bioactivity due to increased lipophilicity and target binding affinity.
  • Steric Effects :

    • The methyl group at the 1-position in the target compound reduces steric hindrance compared to bulkier substituents (e.g., dichlorophenyl in ), favoring synthetic accessibility .
  • pKa and Solubility: Predicted pKa of the target compound: 4.50 ± 0.29 , comparable to 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (pKa ~5.2). Methoxymethyl substitution improves aqueous solubility relative to purely aromatic derivatives (e.g., phenyl-substituted analogs) .

Biological Activity

3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this pyrazolone derivative, focusing on its mechanism of action, biochemical pathways, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can be represented as follows:

  • Molecular Formula : C₇H₉N₃O
  • IUPAC Name : 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

This compound features a methoxymethyl group that enhances its solubility and potential interactions with biological targets, making it a valuable candidate for further study.

Target of Action

Current research has not fully elucidated the specific biological targets of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one. However, preliminary studies suggest that it may interact with various enzymes and receptors involved in metabolic pathways.

Mode of Action

The compound is believed to induce molecular changes upon interaction with its targets. This could involve modulation of enzyme activity or alteration of receptor signaling pathways, although the precise mechanisms remain to be clarified through further research.

Biochemical Pathways

Research is ongoing to identify the specific biochemical pathways affected by this compound. Initial findings indicate potential involvement in pathways related to inflammation and pain modulation, which are common therapeutic targets for pyrazolone derivatives.

In Vitro Studies

In vitro studies have demonstrated that 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits significant biological activity. For instance:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in cell cultures.
  • Analgesic Properties : Early studies suggest potential analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may possess analgesic properties. Animal models treated with the compound exhibited reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolone derivatives similar to 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one:

StudyFindings
Identified anti-inflammatory effects in cell cultures.
Demonstrated analgesic properties in animal models.
Explored synthesis methods that enhance biological activity through structural modifications.

Chemical Reactions and Synthesis

The synthesis of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves:

  • Starting Materials : Reaction between 1-methyl-3,5-dioxo-4,5-dihydro-1H-pyrazole and methoxymethyl chloride.
  • Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

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